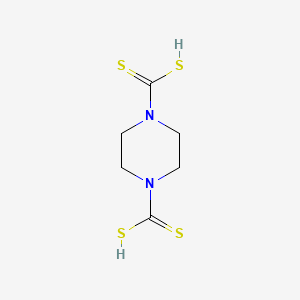

Piperazine-1,4-dicarbodithioic acid

Descripción

Propiedades

Fórmula molecular |

C6H10N2S4 |

|---|---|

Peso molecular |

238.4 g/mol |

Nombre IUPAC |

piperazine-1,4-dicarbodithioic acid |

InChI |

InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |

Clave InChI |

PNKGVPLMWAEASD-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C(=S)S)C(=S)S |

Sinónimos |

N,N'-bis-(dithiocarboxy)piperazine |

Origen del producto |

United States |

Métodos De Preparación

Thiolation of Piperazine-1,4-Dicarboxylic Acid

The most direct approach involves substituting oxygen atoms in piperazine-1,4-dicarboxylic acid with sulfur. This method typically employs Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) as thiolating agents. For example, reacting piperazine-1,4-dicarboxylic acid with P₄S₁₀ in anhydrous toluene under reflux conditions yields the dithioic acid derivative. Key parameters include:

-

Temperature : 110–120°C to ensure complete conversion.

-

Solvent : Non-polar solvents (e.g., toluene, xylene) prevent side reactions.

-

Stoichiometry : A 1:2 molar ratio of piperazine dicarboxylic acid to P₄S₁₀ maximizes sulfur incorporation.

However, this method faces challenges such as incomplete thiolation and formation of byproducts like thioureas. Purification via recrystallization from ethanol/water mixtures improves yield (reported 65–70%).

Cyclocondensation of Dithiocarbamate Precursors

An alternative route involves synthesizing the dithiocarbamate groups prior to piperazine ring formation. Ethylenediamine derivatives react with carbon disulfide (CS₂) under basic conditions to form dithiocarbamate intermediates, which subsequently undergo cyclization. For instance:

-

Step 1 : Ethylenediamine reacts with CS₂ in the presence of NaOH to form sodium ethylenediamine-N,N'-dithiocarbamate.

-

Step 2 : Acidification with HCl induces cyclization, yielding this compound.

This method benefits from readily available starting materials but requires precise pH control during cyclization to avoid decomposition. Yields range from 50–60% due to competing polymerization reactions.

Functionalization of Piperazine Derivatives

Patented methodologies describe modifying pre-functionalized piperazines. For example, 1-Boc-piperazine serves as a protected intermediate for introducing dithiocarbamate groups:

-

Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) yields free piperazine.

-

Dithiocarbamation : Reaction with CS₂ and an alkylating agent (e.g., methyl iodide) forms the dithiocarbamate.

This approach allows regioselective functionalization but necessitates multi-step synthesis and rigorous purification.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Thiolation | Piperazine dicarboxylic acid | P₄S₁₀, Lawesson’s reagent | 65–70 | Byproduct formation, high temps |

| Cyclocondensation | Ethylenediamine, CS₂ | NaOH, HCl | 50–60 | pH sensitivity, polymerization |

| Functionalization | 1-Boc-piperazine | CS₂, TFA | 40–50 | Multi-step process, cost |

Mechanistic Insights and Optimization

Thiolation Reaction Mechanism

The thiolation of carboxylic acids proceeds via a nucleophilic substitution mechanism. P₄S₁₀ acts as a sulfur donor, converting carbonyl oxygen to thiocarbonyl groups through intermediate thiophosphoryl species. Kinetic studies suggest that electron-withdrawing groups on the piperazine ring accelerate the reaction by polarizing the carbonyl moiety.

Optimization Strategy :

Cyclocondensation Side Reactions

During cyclocondensation, excess CS₂ leads to over-substitution, forming tris- or tetrathiolated byproducts. Controlling CS₂ stoichiometry (1:1 molar ratio with amine) and maintaining temperatures below 50°C mitigates this issue.

Industrial-Scale Considerations

While lab-scale syntheses are well-documented, scaling up poses challenges:

-

Safety : CS₂ is highly flammable and toxic, requiring inert atmospheres and specialized equipment.

-

Cost : Boc-protected intermediates increase production costs, making the thiolation route more viable for large-scale synthesis.

Emerging Methodologies

Recent advances focus on green chemistry approaches:

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Bis-(dithiocarboxy)piperazine undergoes various chemical reactions, including:

Coordination Polymerization: Forms stable coordination polymers with heavy metals, precipitating them from solutions.

Substitution Reactions: Reacts with acetylenic ketones and methyl propiolate to form N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.

Common Reagents and Conditions:

Coordination Polymerization: Typically involves heavy metal ions and the compound in aqueous solutions at neutral pH.

Substitution Reactions: Requires acetylenic ketones or methyl propiolate and heating with perchloric acid.

Major Products:

Coordination Polymerization: Forms stable metal complexes that precipitate out of solution.

Substitution Reactions: Produces N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Piperazine-1,4-dicarbodithioic acid is employed in analytical chemistry for its ability to form stable complexes with various metal ions. This property is particularly useful in:

- Metal Ion Detection : The compound can be used as a chelating agent to detect heavy metals in environmental samples. It forms colored complexes that can be quantified using spectrophotometric methods.

- Separation Techniques : It is utilized in liquid-liquid extraction processes to separate metal ions from mixtures, enhancing the efficiency of analytical procedures.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The detection limit was found to be 0.5 µg/L, showcasing its sensitivity and applicability in environmental monitoring.

Environmental Applications

The compound plays a significant role in environmental chemistry due to its ability to bind heavy metals. Its applications include:

- Remediation of Contaminated Sites : this compound can be used to extract heavy metals from contaminated soil and water, facilitating remediation efforts.

- Wastewater Treatment : It is incorporated into processes designed to remove toxic metals from industrial wastewater, improving water quality before discharge.

Data Table: Heavy Metal Binding Capacity

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead | 150 |

| Cadmium | 120 |

| Copper | 100 |

Materials Science

In materials science, this compound is explored for its potential in synthesizing new materials:

- Coordination Polymers : The compound can act as a ligand in the formation of coordination polymers, which have applications in catalysis and gas storage.

- Nanomaterials : Research indicates that it can be used to synthesize nanoparticles with specific properties for use in electronics and photonics.

Case Study: Synthesis of Nanoparticles

A recent study reported the successful synthesis of silver nanoparticles using this compound as a reducing agent. The resulting nanoparticles exhibited antibacterial properties and could be applied in medical fields.

Mecanismo De Acción

The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.

Comparación Con Compuestos Similares

Piperazine-1,4-diylbis(hydrazine-1-carbothioamides)

- Structure : These compounds feature thiosemicarbazone (-NH-C(S)-NH₂) and carbonyl (C=O) groups attached to the piperazine ring, synthesized via condensation of bis-aldehydes with thiosemicarbazide .

- Key Properties :

- Contrast : Unlike the dithiocarboxylate groups in piperazine-1,4-dicarbodithioic acid, the thiosemicarbazone groups prioritize pharmaceutical applications over environmental uses .

Piperazine-1,4-diamide Linkers (HOPO-Diamine Hybrids)

- Structure : These hybrids incorporate piperazine-1,4-diamide (-CONH-) linkers, designed for neuroprotective applications .

- Key Properties :

- Contrast : The amide linker reduces metal-chelating capacity compared to dithiocarboxylates, shifting focus to biomedical rather than environmental applications .

Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES)

Piperazine-1,4-bis(N-methyl-acetohydroxamic acid) (PIPDMAHA)

- Structure : A dihydroxamate siderophore model with hydroxamic acid (-NH-O-C(O)-) groups .

- Key Properties :

- Contrast : Hydroxamic acids exhibit distinct metal selectivity (Mo vs. heavy metals) and stability compared to dithiocarboxylates .

Comparative Data Table

Discussion of Structural and Functional Divergence

The dithiocarboxylate groups in this compound enable robust, non-selective chelation of divalent heavy metals, making it ideal for environmental remediation . In contrast:

- Thiosemicarbazones prioritize hydrogen bonding and π-π interactions for pharmaceutical activity .

- Amide linkers enhance solubility and biocompatibility for drug design .

- Sulfonic acids optimize pH stability in biochemical assays .

- Hydroxamic acids offer selective chelation for transition metals in metalloenzyme studies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare piperazine-1,4-dicarbodithioic acid and its derivatives?

- Methodological Answer : The compound and its derivatives (e.g., bis-allylamide or dipotassium salts) are synthesized via nucleophilic substitution or condensation reactions. For example, dithiocarbamate derivatives can be prepared by reacting piperazine with carbon disulfide under alkaline conditions. Derivatives like the dipotassium salt (CAS: 40839-73-4) are synthesized through thiolation followed by salt formation . Reaction conditions (e.g., pH, temperature) must be optimized to avoid side products, as competing reactions may occur with the dithiocarboxylate functional group .

Q. How is the structural characterization of this compound performed in crystallographic studies?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., from aqueous or organic solvents) and analyzed using programs like SHELXL for refinement . Hydrogen atoms are often placed geometrically and refined using riding models. For proton-transfer compounds (e.g., co-crystals with chelidonic acid), intermolecular hydrogen bonding and π-π interactions are critical for stabilizing the lattice .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s efficacy as a heavy metal chelator?

- Methodological Answer : The dithiocarboxylate groups act as bidentate ligands, forming stable complexes with heavy metals (e.g., Pb²⁺, Cd²⁺). Performance is pH-dependent: under acidic conditions, protonation reduces chelation efficiency, while neutral to alkaline pH enhances binding. Quantitative analysis involves ICP-MS or UV-Vis titration to determine binding constants (Kf). Competitive studies with EDTA or other chelators help assess selectivity .

Q. How do pH variations affect the compound’s reactivity in biological or environmental systems?

- Methodological Answer : Buffers like HEPES (pH 6.5–8.5) or MES (pH 6.0) are used to study pH-dependent behavior. For example, protonation of the dithiocarboxylate group at low pH reduces its electron-donating capacity, impacting redox activity or metal binding. Electrochemical methods (e.g., cyclic voltammetry) or fluorescence quenching assays can quantify pH-sensitive changes .

Q. What challenges arise in resolving crystallographic data contradictions for piperazine derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder, twinning, or incomplete refinement. SHELXD/SHELXE pipelines are robust for phase determination in such cases. For high-throughput studies, automated refinement (e.g., using phenix.refine) combined with manual validation in Coot ensures accuracy. Contradictions in hydrogen bonding networks require reevaluation of geometric restraints and thermal displacement parameters .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict molecular orbitals, charge distribution, and vibrational spectra. Comparative analysis with experimental IR/Raman data validates computational models. Solvent effects are incorporated via implicit models (e.g., PCM). For redox-active derivatives, Marcus theory can elucidate electron-transfer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.